N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide
Description
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-20-7-9-21(10-8-20)16-17-11-14(12-18-16)19-15(22)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRCIODPCAYLAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide typically involves a convergent approach. One common method includes the coupling of an amine and a carboxylic acid precursor using N,N’-carbonyldiimidazole (CDI) as a condensing agent . The intermediates required for this synthesis can be prepared through various efficient methods, including nucleophilic substitution and reduction reactions . Industrial production methods often involve large-scale reactions with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include hydrazine hydrate and iron(III) chloride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide has been investigated for its potential as an anticancer agent. Studies have indicated that compounds with similar structures exhibit inhibitory effects on specific tyrosine kinases, which are crucial in cancer cell proliferation. For instance, the compound's structural analogs have shown promise in inhibiting the activity of certain kinases associated with leukemia treatment, such as imatinib .
Glycine Transporter Inhibition
Research has highlighted the compound's role as a selective inhibitor of glycine transporters (GlyT1). GlyT1 inhibitors are of significant interest due to their potential therapeutic applications in treating schizophrenia and other neuropsychiatric disorders. The compound's ability to modulate glycine levels in the brain could lead to novel treatment strategies .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. Researchers have conducted extensive SAR studies to identify modifications that enhance potency and selectivity against target proteins. The presence of the piperazine moiety has been shown to improve binding affinity and selectivity for specific receptors .
| Modification | Effect on Activity |
|---|---|
| Addition of methyl groups | Increased lipophilicity |
| Variation in piperazine substituents | Enhanced receptor binding |
| Alteration of pyrimidine ring | Improved selectivity against kinases |
Neuropharmacology
The compound has been evaluated for its neuropharmacological effects, particularly in models of anxiety and depression. Its mechanism of action may involve modulation of neurotransmitter systems, including serotonin and dopamine pathways. Preliminary studies suggest that derivatives of this compound can exhibit anxiolytic and antidepressant-like effects in animal models .
Case Studies
Case Study 1: Anticancer Efficacy
In a study published by MDPI, derivatives similar to this compound were tested against various cancer cell lines. The results demonstrated significant cytotoxicity against leukemia cells, indicating potential for further development as an anticancer therapy .
Case Study 2: GlyT1 Inhibition
A recent publication detailed the synthesis and evaluation of this compound as a GlyT1 inhibitor. The compound exhibited a dose-dependent inhibition of glycine uptake in cultured neurons, supporting its candidacy for treating cognitive deficits associated with schizophrenia .
Mechanism of Action
The mechanism of action of N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide involves the inhibition of specific tyrosine kinases. These enzymes play a crucial role in the signaling pathways that regulate cell growth and division. By binding to the active site of these kinases, the compound prevents their activity, thereby inhibiting the proliferation of cancer cells . The molecular targets include the BCR-ABL tyrosine kinase, which is implicated in chronic myelogenous leukemia .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Modifications
The following table summarizes structural analogues of N-[2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]benzamide, highlighting variations in substituents and biological activity:
Functional Group Impact on Activity
- 4-Methylpiperazine Substitution : The presence of this group in the target compound and its analogues (e.g., ) is critical for improving solubility and binding affinity to kinase domains. Its absence in compounds like [37] () correlates with reduced kinase selectivity .
- Trifluoromethyl Groups : Analogues with trifluoromethyl substituents (e.g., ) exhibit enhanced metabolic stability and target engagement due to hydrophobic interactions and electron-withdrawing effects .
- Heterocyclic Cores : Replacement of pyrimidine with imidazo[1,2-a]pyrazine (as in [37]) or pyridine () alters binding kinetics. For instance, imidazo-pyrazine derivatives show improved anticancer activity but may lack kinase specificity .
Pharmacological and Kinetic Differences
- Target Selectivity : The target compound’s pyrimidine-4-methylpiperazinyl scaffold allows dual inhibition of ABL1 and KIT, whereas analogues like the DDR1 inhibitor () are optimized for single-target potency .
- Cytotoxicity: Benzamide derivatives with ethynyl linkers (e.g., ) demonstrate superior in vitro cytotoxicity compared to non-rigid analogues, likely due to improved conformational stability .
Research Findings and Clinical Relevance
Preclinical Data
- Kinase Inhibition : The target compound’s structural flexibility enables binding to multiple kinase pockets, as evidenced by its activity against ABL1 and KIT in biochemical assays .
- DDR1 Inhibition : The analogue in (IC50 = 5.0 nM) shows promise in fibrosis and cancer metastasis models, outperforming earlier-generation inhibitors .
Limitations and Challenges
Biological Activity
N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide, also known by its CAS number 5224-22-6, is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer treatment and kinase inhibition. This article delves into the synthesis, biological activities, and relevant research findings associated with this compound.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N4O |
| Molecular Weight | 284.36 g/mol |
| Density | 1.291 g/cm³ |
| Boiling Point | 509.3 °C at 760 mmHg |
| Flash Point | 261.8 °C |
Synthesis
The synthesis of this compound involves standard organic reactions typically used in the preparation of benzamide derivatives. The compound is synthesized by coupling a pyrimidine derivative with a benzamide structure, utilizing various reagents to facilitate the formation of the desired amide bond.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit moderate to significant activity against various cancer cell lines:
- Cell Lines Tested :
- K-562 (chronic myelogenous leukemia)
- HL-60 (promyelocytic leukemia)
- MCF-7 (breast adenocarcinoma)
- HeLa (cervix carcinoma)
- A549 (lung carcinoma)
In comparative assays, this compound demonstrated activity comparable to established chemotherapeutics like imatinib and nilotinib, particularly at concentrations around 100 µM .
Kinase Inhibition
This compound has been evaluated for its kinase inhibitory properties. The following kinases were studied:
| Kinase | Inhibition (%) at 10 nM |
|---|---|
| EGFR | 21% - 92% |
| HER-4 | Comparable to imatinib |
| VEGFR2 | 16% - 48% |
| PDGFRa | Up to 77% |
These results indicate that the compound is a potent inhibitor of several receptor tyrosine kinases, which play critical roles in cancer cell proliferation and survival .
The mechanism by which this compound exerts its biological effects appears to involve interaction with ATP binding sites on kinases, leading to inhibition of downstream signaling pathways associated with tumor growth and metastasis. Molecular docking studies suggest that the structural features of this compound allow it to effectively bind to target proteins .
Case Studies
Several case studies have been documented that explore the efficacy of this compound in preclinical models:
- Study on K-562 Cells : In vitro assays demonstrated that treatment with this compound resulted in significant apoptosis in K-562 cells, indicating its potential as a therapeutic agent for chronic myeloid leukemia.
- Combination Therapy : Research has indicated that combining this compound with other chemotherapeutic agents may enhance overall efficacy and reduce resistance observed in certain cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
